BUTYL 4-[(4-BIPHENYLYLCARBONYL)AMINO]BENZOATE
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Overview
Description
BUTYL 4-[(4-BIPHENYLYLCARBONYL)AMINO]BENZOATE is a chemical compound with the molecular formula C24H23NO3 It is known for its unique structure, which includes a biphenyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-[(4-BIPHENYLYLCARBONYL)AMINO]BENZOATE typically involves the reaction of biphenyl-4-carbonyl chloride with butyl 4-aminobenzoate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-[(4-BIPHENYLYLCARBONYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or biphenyl derivatives.
Scientific Research Applications
BUTYL 4-[(4-BIPHENYLYLCARBONYL)AMINO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of BUTYL 4-[(4-BIPHENYLYLCARBONYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the benzoate ester can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-aminobenzoate: Known for its use as a local anesthetic.
Biphenyl-4-carboxylic acid: Utilized in organic synthesis and as an intermediate in the production of pharmaceuticals.
Ethyl 4-aminobenzoate: Another local anesthetic with similar properties to Butyl 4-aminobenzoate.
Uniqueness
BUTYL 4-[(4-BIPHENYLYLCARBONYL)AMINO]BENZOATE is unique due to its combined structural features of a biphenyl group and a benzoate ester. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H23NO3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
butyl 4-[(4-phenylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C24H23NO3/c1-2-3-17-28-24(27)21-13-15-22(16-14-21)25-23(26)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-16H,2-3,17H2,1H3,(H,25,26) |
InChI Key |
XBFCLKXHQYNGLG-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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